3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Overview
Description
Starting Materials: 3-bromoimidazo[1,2-a]pyrimidine and 3-aminobenzamide.
Reaction Conditions: Amidation reaction facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the bromine atom and the benzamide group.
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Formation of Imidazo[1,2-a]pyrimidine Core
Starting Materials: 2-aminopyridine and α-bromoketones.
Reaction Conditions: Cyclization and bromination in the presence of tert-butyl hydroperoxide (TBHP) and ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
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Oxidation Reactions
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures to avoid decomposition.
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Reduction Reactions
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Often conducted in anhydrous solvents under inert atmosphere.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides, while oxidation reactions can introduce additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:
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Medicinal Chemistry
Anticancer Research: The imidazo[1,2-a]pyrimidine core is known for its anticancer properties.
Antimicrobial Agents: Potential use in developing new antibiotics.
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Organic Synthesis
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Functionalization: Its reactive sites allow for further chemical modifications.
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Biological Studies
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. The bromine atom and benzamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Lacks the benzamide group, making it less versatile in medicinal applications.
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide stands out due to its combination of a bromine atom, an imidazo[1,2-a]pyrimidine core, and a benzamide group. This unique structure provides a balance of reactivity and stability, making it a valuable compound for various applications in chemistry and biology.
Properties
IUPAC Name |
3-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-9-4-10-25(13)20)14-5-3-8-17(12-14)23-19(26)15-6-2-7-16(21)11-15/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDXRXPXXNXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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